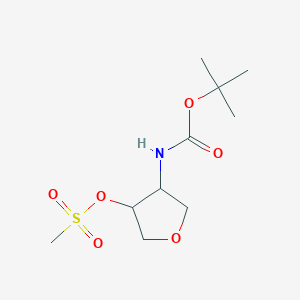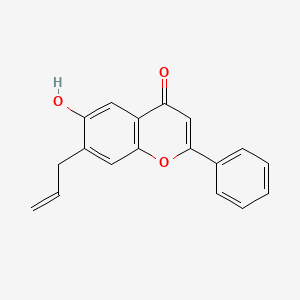
7-alil-6-hidroxi-2-fenil-4H-cromen-4-ona
Descripción general
Descripción
7-Allyl-6-hydroxy-2-phenyl-4H-chromen-4-one is a compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The chromen-4-one framework is a significant structural entity in various medicinal compounds, exhibiting a broad range of biological and pharmaceutical activities .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antioxidant and anti-inflammatory properties, making it a candidate for studying cellular processes.
Industry: Used in the synthesis of dyes, fragrances, and other industrial chemicals.
Mecanismo De Acción
Target of Action
Similar compounds have been shown to inhibit acetylcholinesterase (ache) and have anti-inflammatory activity via inhibition of tnf-α and il-1β .
Biochemical Pathways
Given its potential anti-inflammatory activity, it may affect pathways related to inflammation and immune response .
Action Environment
One study suggests that solvent polarity can influence the excited state intramolecular proton transfer (esipt) reaction of a similar compound .
Análisis Bioquímico
Biochemical Properties
7-Allyl-6-hydroxy-2-phenyl-4H-chromen-4-one plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . By inhibiting this enzyme, 7-Allyl-6-hydroxy-2-phenyl-4H-chromen-4-one can enhance cholinergic transmission, which is beneficial in treating neurodegenerative diseases such as Alzheimer’s . Additionally, this compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .
Cellular Effects
7-Allyl-6-hydroxy-2-phenyl-4H-chromen-4-one influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the expression of genes involved in inflammation and apoptosis, thereby exerting anti-inflammatory and anticancer effects . In cancer cells, 7-Allyl-6-hydroxy-2-phenyl-4H-chromen-4-one induces cell cycle arrest and promotes apoptosis, leading to reduced cell proliferation . Furthermore, this compound enhances cellular antioxidant defenses by upregulating the expression of antioxidant enzymes .
Molecular Mechanism
The molecular mechanism of 7-Allyl-6-hydroxy-2-phenyl-4H-chromen-4-one involves its interaction with various biomolecules. This compound binds to the active site of acetylcholinesterase, inhibiting its activity and increasing acetylcholine levels . Additionally, 7-Allyl-6-hydroxy-2-phenyl-4H-chromen-4-one interacts with nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of antioxidant genes . By activating Nrf2, this compound enhances the cellular antioxidant response and protects cells from oxidative damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Allyl-6-hydroxy-2-phenyl-4H-chromen-4-one have been studied over various time periods. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that 7-Allyl-6-hydroxy-2-phenyl-4H-chromen-4-one maintains its biological activity and continues to exert its beneficial effects on cellular function . Prolonged exposure to high concentrations may lead to cytotoxic effects in certain cell types .
Dosage Effects in Animal Models
The effects of 7-Allyl-6-hydroxy-2-phenyl-4H-chromen-4-one vary with different dosages in animal models. At low to moderate doses, this compound exhibits neuroprotective and anti-inflammatory effects without significant toxicity . At high doses, 7-Allyl-6-hydroxy-2-phenyl-4H-chromen-4-one may cause adverse effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
7-Allyl-6-hydroxy-2-phenyl-4H-chromen-4-one is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. This compound undergoes phase I and phase II metabolism, resulting in the formation of various metabolites . The primary metabolic pathways include hydroxylation, glucuronidation, and sulfation . These metabolic processes influence the compound’s bioavailability, distribution, and elimination .
Transport and Distribution
Within cells and tissues, 7-Allyl-6-hydroxy-2-phenyl-4H-chromen-4-one is transported and distributed through various mechanisms. This compound interacts with transporters and binding proteins, facilitating its uptake and distribution . Additionally, 7-Allyl-6-hydroxy-2-phenyl-4H-chromen-4-one can accumulate in specific tissues, such as the liver and brain, where it exerts its biological effects . The distribution pattern of this compound is influenced by its physicochemical properties and interactions with cellular components .
Subcellular Localization
The subcellular localization of 7-Allyl-6-hydroxy-2-phenyl-4H-chromen-4-one plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . The presence of targeting signals and post-translational modifications may influence its localization to specific compartments or organelles . The subcellular distribution of 7-Allyl-6-hydroxy-2-phenyl-4H-chromen-4-one is essential for its role in modulating cellular processes and exerting its therapeutic effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one typically involves the condensation of appropriate phenolic compounds with aldehydes or ketones under acidic or basic conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid like sulfuric acid .
Industrial Production Methods: Industrial production of chromen-4-one derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as using environmentally friendly solvents and catalysts, is becoming more prevalent to enhance yield and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 7-Allyl-6-hydroxy-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the chromen-4-one framework can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The allyl group can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens or nucleophiles in the presence of a catalyst like palladium on carbon.
Major Products Formed:
Oxidation: Formation of 7-allyl-6-oxo-2-phenyl-4H-chromen-4-one.
Reduction: Formation of 7-allyl-6-hydroxy-2-phenyl-4H-chroman-4-one.
Substitution: Formation of various substituted chromen-4-one derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
7-Hydroxy-3-phenyl-4H-chromen-4-one: Similar structure but lacks the allyl group, which affects its biological activity.
2-Phenyl-4H-chromen-4-one: Lacks both the hydroxyl and allyl groups, resulting in different pharmacological properties.
Uniqueness: 7-Allyl-6-hydroxy-2-phenyl-4H-chromen-4-one is unique due to the presence of both the allyl and hydroxyl groups, which contribute to its diverse biological activities and potential therapeutic applications .
Propiedades
IUPAC Name |
6-hydroxy-2-phenyl-7-prop-2-enylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3/c1-2-6-13-9-18-14(10-15(13)19)16(20)11-17(21-18)12-7-4-3-5-8-12/h2-5,7-11,19H,1,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNDGLHNTNGOIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC2=C(C=C1O)C(=O)C=C(O2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


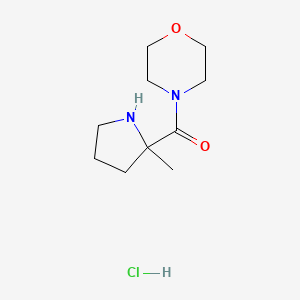
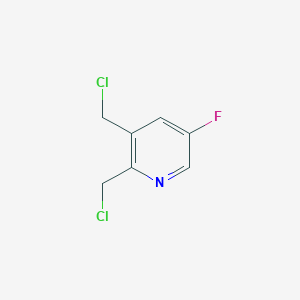
![2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B1443600.png)

![tert-Butyl 6-oxo-8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1443604.png)
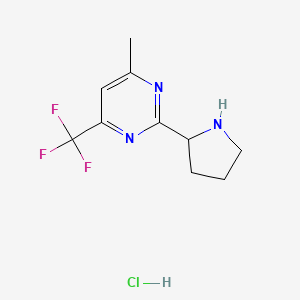
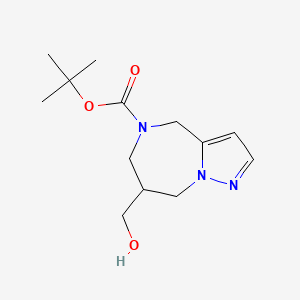
![3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid (2-dimethylamino-ethyl)-amide hydrochloride](/img/structure/B1443609.png)
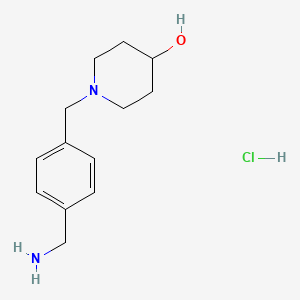
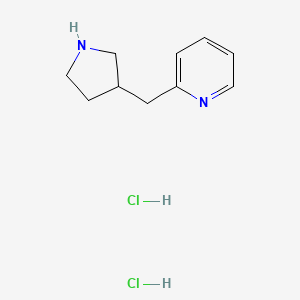
![2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile](/img/structure/B1443612.png)
![8-Iodo-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B1443615.png)
![tert-Butyl 2-benzyl-4-cyano-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1443617.png)
